molecular formula C19H17NO6 B405309 N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 314054-55-2

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B405309
CAS No.: 314054-55-2
M. Wt: 355.3g/mol
InChI Key: UQAXIQPATXMFMA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chemical compound based on the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) scaffold, which is a privileged structure in medicinal chemistry research. Compounds within this structural class have been extensively investigated for their potential biological activities, particularly in the field of oncology. The primary research value of chromene-3-carboxamide derivatives lies in their demonstrated cytotoxic properties. Studies on closely related analogues have shown that these molecules can act as potent cytotoxic agents against various human cancer cell lines, including MOLT-4 (leukemia) and SK-OV-3 (ovarian) cells . The mechanism of action under investigation for some of these compounds involves the inhibition of the enzyme Aldo-Keto Reductase 1B10 (AKR1B10) . Inhibition of AKR1B10 is considered a promising therapeutic strategy for certain cancers, and molecular docking studies suggest that chromene-carboxamides can achieve this inhibition through critical hydrogen-bonding interactions within the enzyme's catalytic site, such as with residues Val301 and Leu302 . The specific substitution pattern on the chromene core and the phenyl ring is critical for optimizing this activity, positioning this compound as a valuable candidate for further structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-23-12-7-8-14(16(10-12)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAXIQPATXMFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-bromo substituent in 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide introduces steric bulk and electronegativity, which may alter binding affinity in biological systems .

The phenethyl chain in N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide increases flexibility and may enhance membrane permeability compared to rigid aryl groups .

Functional Group Modifications: The 2-imino group in 8-methoxy-2-imino-N-(2-chlorophenyl)-2H-chromene-3-carboxamide replaces the 2-oxo group, altering resonance stability and reactivity. This modification could influence tautomerism and biological activity .

Computational and Experimental Insights

  • Melting Points : The N-(4-Acetamidophenyl) analog exhibits a high melting point (>300°C), suggesting strong intermolecular forces due to hydrogen bonding .

Biological Activity

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC19H17NO6
Molar Mass355.34 g/mol
Density1.337 g/cm³ (predicted)
Boiling Point632.2 °C (predicted)
pKa10.69 (predicted)

The biological activity of N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. It may inhibit bacterial RNA polymerase, disrupting RNA synthesis and leading to cell death .
  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating specific signaling pathways. Its mechanism involves the modulation of apoptosis-related proteins, promoting cell death in malignant cells .
  • Antioxidant Properties : The compound has demonstrated potential as an antioxidant, reducing oxidative stress in cellular systems. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation .

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives of chromene compounds, including N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The minimum inhibitory concentration (MIC) against S. aureus was found to be as low as 0.22 μg/mL for some derivatives .

Anticancer Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .

Case Studies

  • Case Study on Apoptosis Induction : A recent study highlighted that treatment with N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide resulted in a marked increase in apoptotic cells in breast cancer models. Flow cytometry analysis revealed a significant increase in early and late apoptotic populations upon treatment with the compound compared to controls.
  • Synergistic Effects with Other Antibiotics : In tests assessing biofilm formation inhibition, this compound showed synergistic effects when combined with Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .

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